
Diisodecyldimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisodecyldimethylammonium chloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This compound is commonly used in disinfectants, sanitizers, and antiseptics, making it a crucial component in various industries, including healthcare, agriculture, and water treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisodecyldimethylammonium chloride is typically synthesized through the quaternization of dimethylamine with isodecyl chloride. The reaction involves the following steps:
Preparation of Dimethylamine: Dimethylamine is prepared by the reaction of methanol with ammonia in the presence of a catalyst.
Quaternization Reaction: Dimethylamine is then reacted with isodecyl chloride under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure consistent quality and high yield. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diisodecyldimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: This compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives with different anions .
Wissenschaftliche Forschungsanwendungen
Diisodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: This compound is employed in cell culture and molecular biology for its antimicrobial properties, ensuring sterile conditions.
Medicine: It is used in disinfectants and antiseptics for surgical instruments, hospital surfaces, and wound care.
Industry: This compound is used in water treatment, agriculture, and food processing for its ability to control microbial growth
Wirkmechanismus
The mechanism of action of diisodecyldimethylammonium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayers of the cell membrane, causing leakage of intracellular contents and subsequent cell death. This action is primarily due to the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Similar in structure but with decyl groups instead of isodecyl groups.
Benzalkonium chloride: Another quaternary ammonium compound with a benzyl group.
Cetyltrimethylammonium chloride: Contains a cetyl group instead of isodecyl groups
Uniqueness
Diisodecyldimethylammonium chloride is unique due to its specific isodecyl groups, which provide distinct antimicrobial properties and make it particularly effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
91490-94-7 |
|---|---|
Molekularformel |
C22H48ClN |
Molekulargewicht |
362.1 g/mol |
IUPAC-Name |
dimethyl-bis(8-methylnonyl)azanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-21(2)17-13-9-7-11-15-19-23(5,6)20-16-12-8-10-14-18-22(3)4;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UINVIMVXKWJZJW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCC[N+](C)(C)CCCCCCCC(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


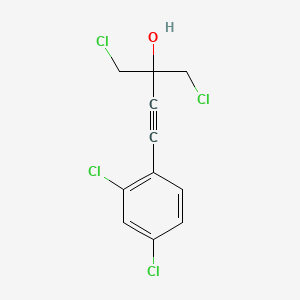

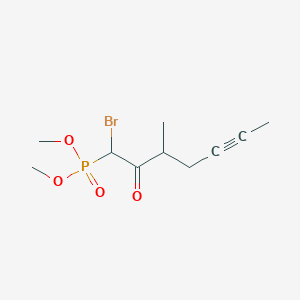
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
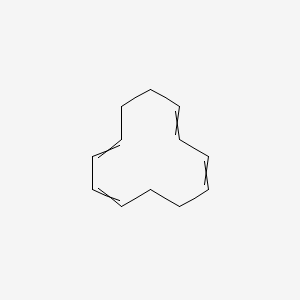
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
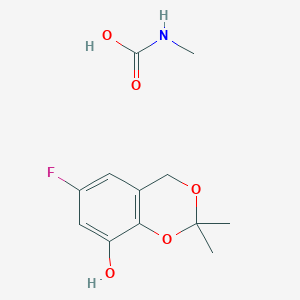
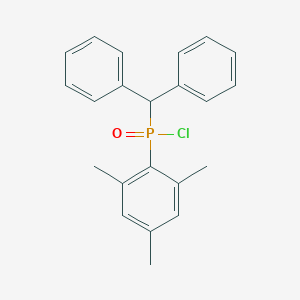
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
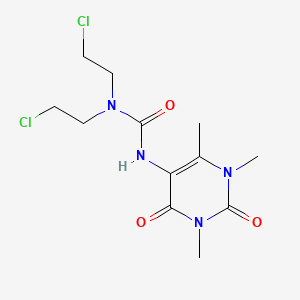
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
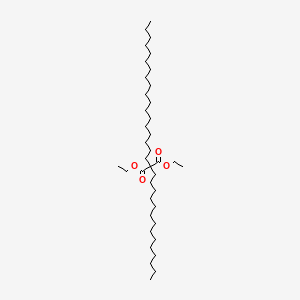
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
